molecular formula C10H13IO2 B14017005 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene

Cat. No.: B14017005
M. Wt: 292.11 g/mol
InChI Key: LQXMLFYNHRYGKS-UHFFFAOYSA-N
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Description

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene is an organic compound characterized by the presence of iodine, methoxymethoxy, and dimethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene typically involves the iodination of a precursor compound, such as 2-(methoxymethoxy)-1,3-dimethylbenzene. The iodination process can be carried out using iodine and an oxidizing agent in the presence of a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and deiodinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-methoxybenzoic acid
  • 5-Iodo-2-methoxypyridine
  • 5-Iodo-2’-deoxyuridine

Uniqueness

Compared to similar compounds, 5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

5-iodo-2-(methoxymethoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C10H13IO2/c1-7-4-9(11)5-8(2)10(7)13-6-12-3/h4-5H,6H2,1-3H3

InChI Key

LQXMLFYNHRYGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCOC)C)I

Origin of Product

United States

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